molecular formula C9H5BrFNO2 B1409749 Methyl 2-bromo-3-cyano-5-fluorobenzoate CAS No. 1805595-91-8

Methyl 2-bromo-3-cyano-5-fluorobenzoate

Cat. No.: B1409749
CAS No.: 1805595-91-8
M. Wt: 258.04 g/mol
InChI Key: BUMPVPUGMSPDTJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-5-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-5-fluorobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the cyano and ester groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups depending on the nucleophile used.

    Reduction: Conversion of the cyano group to primary amines or other reduced forms.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-5-fluorobenzoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive functional groups. The bromine, cyano, and fluorine substituents can influence the reactivity and selectivity of the compound in different pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the cyano group, leading to different reactivity and applications.

    Methyl 2-bromo-5-cyano-3-fluorobenzoate: Isomeric form with different substitution pattern, affecting its chemical behavior.

    Methyl 5-bromo-2-fluorobenzoate: Another related compound with variations in the position of substituents.

Uniqueness

Methyl 2-bromo-3-cyano-5-fluorobenzoate is unique due to the specific combination of bromine, cyano, and fluorine substituents, which confer distinct reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMPVPUGMSPDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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